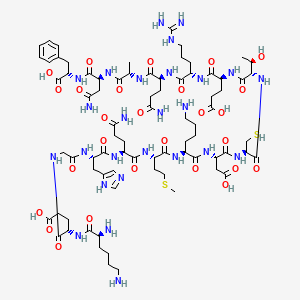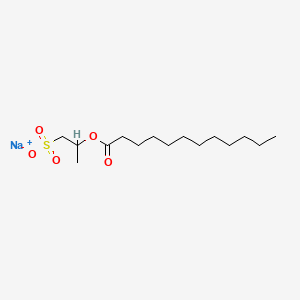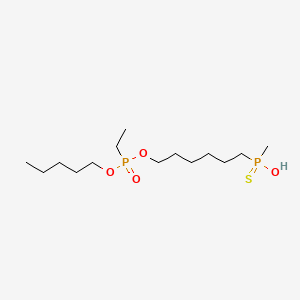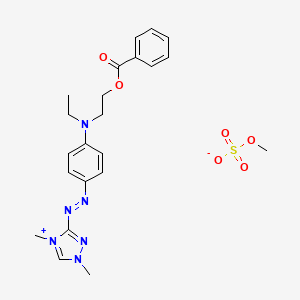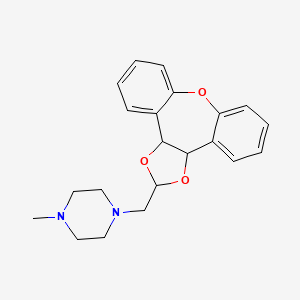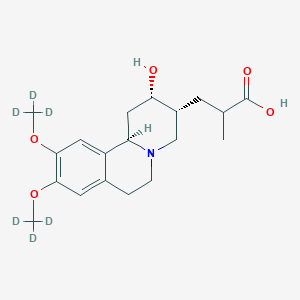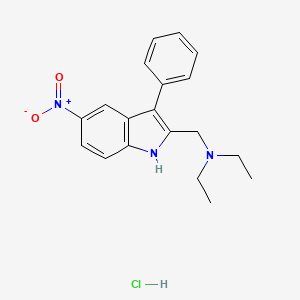
N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide involves multiple steps. One common method includes the reaction of 4-hydroxy-2-oxo-3H-1,3-benzothiazole with ethylenediamine to form an intermediate. This intermediate is then reacted with 2-phenethyloxy-ethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, as well as the use of industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzothiazole ring can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Applications De Recherche Scientifique
N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-phenylethoxy)propanamide
- 3-[2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]-N-[2-(2-phenylthioethoxy)ethyl]propanesulphonamide hydrochloride
Uniqueness
N-(2-(2-(4-Hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino)ethyl)-2-phenethyloxy-ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
189012-00-8 |
|---|---|
Formule moléculaire |
C21H27N3O5S2 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-2-(2-phenylethoxy)ethanesulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c25-18-7-6-17(20-19(18)24-21(26)30-20)8-10-22-11-12-23-31(27,28)15-14-29-13-9-16-4-2-1-3-5-16/h1-7,22-23,25H,8-15H2,(H,24,26) |
Clé InChI |
VXYYTAZKGAMUBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCCS(=O)(=O)NCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


